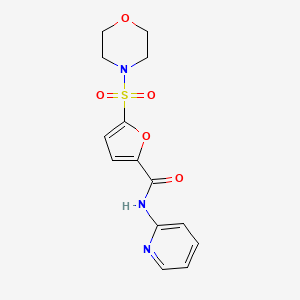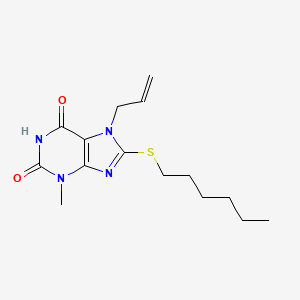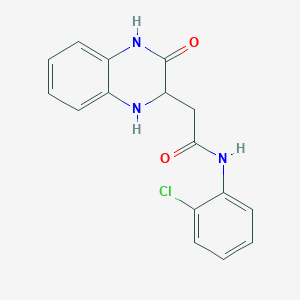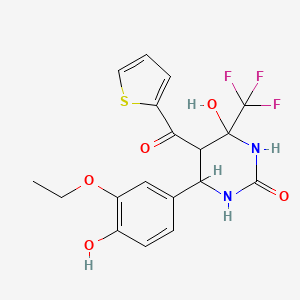
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, also known as 5-MS-PyF, is a small molecule compound with a variety of applications in scientific research. It is a heterocyclic compound containing both nitrogen and sulfur atoms, and is used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging. 5-MS-PyF is also used in the study of enzyme kinetics, and is a useful tool for studying the structure and function of proteins, lipids, and carbohydrates.
作用機序
The mechanism of action of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is not fully understood. However, it is known that the compound binds to proteins, lipids, and carbohydrates, and interacts with them in a way that alters their structure and function. The binding of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide to these molecules can result in changes in the activity of enzymes, the structure of proteins, and the shape and size of lipids and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide are not fully understood. However, it has been shown to have an effect on the activity of enzymes, the structure of proteins, and the shape and size of lipids and carbohydrates. In addition, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide has been shown to interact with DNA, RNA, and other biomolecules, and to affect the expression of genes.
実験室実験の利点と制限
One of the major advantages of using 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in laboratory experiments is its low toxicity. The compound is non-toxic to humans and other organisms, and is generally considered to be safe for use in laboratory experiments. Additionally, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is relatively stable, and can be stored for long periods of time without degradation.
However, there are some limitations to using 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in lab experiments. For example, the compound has been shown to interact with some proteins and other biomolecules, and this can complicate experiments that rely on the accurate measurement of these molecules. Additionally, the compound can be difficult to synthesize, and can be costly to obtain.
将来の方向性
There are many potential future directions for research involving 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing the compound. Finally, research could be conducted to explore the potential applications of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in drug design and development.
合成法
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is synthesized through a multi-step reaction sequence. The first step involves the condensation of morpholine-4-sulfonyl chloride with pyridine-2-carboxylic acid in the presence of a base, such as triethylamine, to form the intermediate product 5-(morpholine-4-sulfonyl)-pyridine-2-carboxylic acid. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a base to form 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide.
科学的研究の応用
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging. It is also used in the study of enzyme kinetics, and is a useful tool for studying the structure and function of proteins, lipids, and carbohydrates. In addition, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is used as a fluorescent probe for the detection of biomolecules in living cells.
特性
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWGVFSVFEFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6418658.png)
![(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6418661.png)

![4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6418706.png)
![2-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B6418710.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide](/img/structure/B6418712.png)
![[methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418716.png)
![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)
![3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate](/img/structure/B6418730.png)
![[(4-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418737.png)
![2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6418739.png)